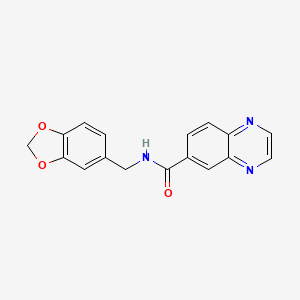

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of biological activities. Quinoxaline derivatives have been extensively studied for their potential therapeutic applications, including their use as radioligands for imaging, antimycobacterial agents, serotonin receptor antagonists, acetylcholinesterase inhibitors, and anticancer agents .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of carboxylic acids with various amines. For instance, quinoxaline-2-carboxamides can be synthesized by coupling quinoxaline-2-carboxylic acid with amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . An improved method for synthesizing quinoxalinecarboxamide 1,4-dioxides involves the reaction of benzofuroxan with acetoacetamides in the presence of calcium salts . Additionally, quinoxaline derivatives can be prepared from carboxylic acids and ammonia using water-soluble carbodiimide (WSCD) .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline nucleus, which is essential for biological activity. The structure-activity relationship (SAR) studies indicate that small lipophilic substituents and the presence of a carboxamide group significantly influence the biological activity of these compounds . Molecular dynamic simulation studies have been used to predict the interactions of quinoxaline derivatives with biological targets such as acetylcholinesterase .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on their substituents. For example, N-methylation of desmethyl precursors has been used to label quinoline-2-carboxamide derivatives with carbon-11 for PET imaging . The presence of substituents like chloro, methyl, or methoxy groups can affect the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, the introduction of a carboxamide group and specific substituents can enhance the cytotoxic potency of quinoxaline derivatives against various cancer cell lines . The pharmacokinetic profiles of potent quinoxaline derivatives have been assessed using in silico methods, indicating that some compounds follow established drug-likeness rules without deviation .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Ligand Design

The design and synthesis of novel ligands for catalytic applications have been a significant area of research. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012). These findings highlight the potential of tailored quinoxaline derivatives in enhancing asymmetric catalysis, a cornerstone in the synthesis of chiral pharmaceutical ingredients.

Pharmacological Evaluation

Quinoxalin-2-carboxamides have been designed and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the therapeutic potential of quinoxaline derivatives in addressing conditions mediated by 5-HT3 receptors (Mahesh et al., 2011). This work demonstrates the versatility of quinoxaline derivatives in developing new pharmacological agents.

Antimicrobial and Antitubercular Activity

Quinoxaline derivatives have been studied for their antimicrobial properties. Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline N,N-dioxide and some derivatives against bacterial and yeast strains, providing insights into their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Additionally, Moreno et al. (2003) synthesized quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives and evaluated their in vitro anti-tuberculosis activity, highlighting the scope of quinoxaline derivatives in combating tuberculosis (Moreno et al., 2003).

Material Science and Polymer Chemistry

In materials science, Baek et al. (2003) explored the room-temperature free-radical-induced polymerization of 1,1'-(methylenedi-1,4-phenylene)bismaleimide via a novel diphenylquinoxaline-containing hyperbranched aromatic polyamide, opening new avenues in the development of thermosetting resin systems for high-temperature applications (Baek et al., 2003).

Electrochemistry

Shah et al. (2014) probed the pH-dependent electrochemistry of a novel quinoxaline carboxylic acid derivative, illustrating the compound's redox behavior and its potential applications in electrochemical sensors or energy storage devices (Shah et al., 2014).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c21-17(12-2-3-13-14(8-12)19-6-5-18-13)20-9-11-1-4-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUBZBVRNDKLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)

![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)